4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one
Overview
Description
4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one is a heterocyclic compound with the molecular formula C11H8ClNO5.
Preparation Methods
The synthesis of 4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-chloro-3-ethoxy-1H-isochromen-1-one using nitric acid under controlled conditions. The reaction conditions often require a solvent such as acetic acid and a temperature range of 0-5°C to ensure the selective nitration at the 7-position .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include palladium catalysts for reduction, bases like sodium hydroxide for substitution, and oxidizing agents for oxidation. Major products formed from these reactions include 4-amino-3-ethoxy-7-nitro-1H-isochromen-1-one, 4-thio-3-ethoxy-7-nitro-1H-isochromen-1-one, and 4-chloro-3-carboxy-7-nitro-1H-isochromen-1-one .
Scientific Research Applications
4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biomolecular interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The chloro and ethoxy groups may also contribute to its binding affinity with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one include:
4-Chloro-3-methoxy-7-nitro-1H-isochromen-1-one: Differing by the presence of a methoxy group instead of an ethoxy group, this compound exhibits similar chemical properties but may have different reactivity and applications.
This compound:
Properties
IUPAC Name |
4-chloro-3-ethoxy-7-nitroisochromen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO5/c1-2-17-11-9(12)7-4-3-6(13(15)16)5-8(7)10(14)18-11/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFHDXKEIJJCFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50489280 | |
Record name | 4-Chloro-3-ethoxy-7-nitro-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50489280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62252-29-3 | |
Record name | 4-Chloro-3-ethoxy-7-nitro-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50489280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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